2-Furancarbonitrile, 5-((4-methoxyphenyl)sulfonyl)-
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Overview
Description
2-Furancarbonitrile, 5-((4-methoxyphenyl)sulfonyl)- is an organic compound with the molecular formula C12H9NO4S and a molecular weight of 263.27 g/mol . This compound is characterized by the presence of a furan ring, a nitrile group, and a methoxyphenylsulfonyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Furancarbonitrile, 5-((4-methoxyphenyl)sulfonyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-furancarbonitrile with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-Furancarbonitrile, 5-((4-methoxyphenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Furancarbonitrile, 5-((4-methoxyphenyl)sulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furancarbonitrile, 5-((4-methoxyphenyl)sulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Furancarbonitrile, 5-((4-methoxyphenyl)sulfonyl)- can be compared with other similar compounds such as:
2-Furonitrile: A simpler compound with a furan ring and a nitrile group.
4-Methoxybenzenesulfonyl Chloride: A compound with a methoxyphenylsulfonyl group but without the furan ring.
2-Cyanofuran: Another compound with a furan ring and a nitrile group, similar to 2-Furonitrile.
The uniqueness of 2-Furancarbonitrile, 5-((4-methoxyphenyl)sulfonyl)- lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
75745-63-0 |
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Molecular Formula |
C12H9NO4S |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)sulfonylfuran-2-carbonitrile |
InChI |
InChI=1S/C12H9NO4S/c1-16-9-2-5-11(6-3-9)18(14,15)12-7-4-10(8-13)17-12/h2-7H,1H3 |
InChI Key |
RNXZEIGKTDHLOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C#N |
Origin of Product |
United States |
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